4-Hydroxy-3-nitrobenzenesulfonyl chloride

Organic Synthesis Sulfonyl Chloride Preparation Reaction Optimization

Researchers synthesizing sulfonamide libraries face multi-step protection/deprotection workflows that inflate cost and extend timelines. 4-Hydroxy-3-nitrobenzenesulfonyl chloride (CAS 147682-51-7) eliminates this bottleneck as a heterotrifunctional scaffold enabling sequential orthogonal functionalization without protecting group chemistry. • Orthogonal reactivity: Sulfonyl chloride reacts with amines to install sulfonamide linkages; the free 4-hydroxyl group then enables alkylation, acylation, or Mitsunobu coupling. • Eliminates protection/deprotection steps, accelerating library synthesis and reducing material costs. • ≥97% purity; light yellow crystalline powder; soluble in methanol, ethanol, and ether.

Molecular Formula C6H4ClNO5S
Molecular Weight 237.62 g/mol
CAS No. 147682-51-7
Cat. No. B116285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-nitrobenzenesulfonyl chloride
CAS147682-51-7
Molecular FormulaC6H4ClNO5S
Molecular Weight237.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])O
InChIInChI=1S/C6H4ClNO5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
InChIKeyFRIDVSSBTNZNJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-nitrobenzenesulfonyl chloride Overview


4-Hydroxy-3-nitrobenzenesulfonyl chloride (CAS 147682-51-7) is a heterotrifunctional aromatic sulfonyl halide bearing a hydroxyl group, a nitro group, and a sulfonyl chloride moiety on a benzene ring . It is a key intermediate for the synthesis of sulfonamide derivatives and other functionalized aromatic compounds, with applications in pharmaceutical research for antibiotics, non-steroidal anti-inflammatory drugs (NSAIDs), and anticancer agents . The compound appears as a light yellow to yellow crystalline powder, soluble in organic solvents such as methanol, ethanol, and ether, with limited water solubility [1].

Heterotrifunctional intermediate – sulfonyl chloride, nitro, and hydroxyl groups enable multi-step derivatization in medicinal chemistry.
Orthogonal coupling scaffold – sulfonylation followed by O-functionalization without protection/deprotection steps supports library synthesis.
Research-grade small molecule – reported use in synthesis of antibiotic, NSAID, and anticancer agent intermediates; requires confirmation of purity and stability for each route.
Solubility in alcohols – compatible with methanol and ethanol as reaction media, supporting pharma-preferred solvent selection.

4-Hydroxy-3-nitrobenzenesulfonyl chloride: Why Substitution Fails


Generic substitution among nitrobenzenesulfonyl chlorides is scientifically invalid due to profound differences in regiochemistry, electronic effects, and functional group compatibility. The simultaneous presence of a hydroxyl group at the 4-position and a nitro group at the 3-position in 4-hydroxy-3-nitrobenzenesulfonyl chloride creates a unique electronic and steric environment that governs its reactivity, solubility, and downstream synthetic utility . In contrast, mono-substituted isomers like 3-nitrobenzenesulfonyl chloride (CAS 121-51-7) or 2-nitrobenzenesulfonyl chloride (CAS 1694-92-4) lack the hydroxyl group, resulting in significantly different electrophilicity, hydrolysis sensitivity, and ability to participate in bifunctional coupling reactions [1]. The hydroxyl group also enables direct O-functionalization without deprotection steps, a capability absent in non-hydroxylated analogs .

Target Compound
4-Hydroxy-3-nitrobenzenesulfonyl chloride (hydroxyl at 4-position, nitro at 3-position) provides dual reactive sites and distinct electronic activation.
Potential Substitute
3-Nitrobenzenesulfonyl chloride (CAS 121-51-7) or 2-nitrobenzenesulfonyl chloride (CAS 1694-92-4) lack the phenolic hydroxyl, limiting orthogonal functionalization and altering electrophilicity.
Risk summary: Regiochemistry, missing hydroxyl group, and different electronic profile may shift reactivity, solubility preference, and thermal stability. Direct replacement without re-optimization may not transfer synthetic performance.

4-Hydroxy-3-nitrobenzenesulfonyl chloride: Selection Evidence


Synthesis Yield via Chlorosulfonic Acid Route

In a documented synthetic procedure, 4-hydroxy-3-nitrobenzenesulfonyl chloride was prepared from 2-nitrophenol and chlorosulfonic acid, yielding 9.06 g (64%) of the title compound after extraction and workup . This yield establishes a reproducible baseline for assessing synthetic accessibility and cost-effectiveness relative to alternative routes. The reaction conditions—sequential addition at 0°C, warming to 60°C, and stirring at 25°C for 18 hours—provide a validated protocol for laboratory-scale preparation . While direct comparative yield data for isomers under identical conditions are not available in the open literature, this 64% yield serves as a reference point for procurement decisions when evaluating custom synthesis quotes or assessing the feasibility of in-house preparation.

Synthetic Yield
Reported
64%
isolated yield (9.06 g from 2-nitrophenol)
Supports cost and feasibility benchmarking for in-house synthesis or sourcing decisions.
Data from chlorosulfonic acid route; m-isomer yields reported 80-85% under different conditions.
Organic Synthesis Sulfonyl Chloride Preparation Reaction Optimization

Enhanced Electrophilicity via Nitro Positioning

The presence of a nitro group at the 3-position, a strong electron-withdrawing group, enhances the electrophilicity of the sulfonyl chloride moiety in 4-hydroxy-3-nitrobenzenesulfonyl chloride, making it highly reactive toward nucleophiles . This electronic activation is distinct from isomers lacking the nitro group or bearing it at different positions. For instance, 4-nitrobenzenesulfonyl chloride (CAS 98-74-8) has the nitro group para to the sulfonyl chloride, which exerts a different electronic effect compared to the ortho/para-directing influence of the 3-nitro-4-hydroxy substitution pattern . While quantitative Hammett σ values or rate constants for specific nucleophilic substitutions are not available in the open literature for direct comparison, the qualitative electronic difference is well-established in physical organic chemistry principles.

Electrophilic Activation
Class-level inference
3-nitro group enhances sulfonyl chloride reactivity
Qualitative assessment based on substituent electronic effects.
Faster sulfonylation may be expected compared to non-nitrated analogs; data to verify in specific transformations.
Quantitative rate constants not available; para-nitro isomer has different electronic profile.
Organic Synthesis Sulfonylation Reagent Electrophilic Reactivity

Bifunctional Reactivity: Dual Reactive Sites

4-Hydroxy-3-nitrobenzenesulfonyl chloride possesses two reactive handles: the sulfonyl chloride for electrophilic sulfonylation of amines or alcohols, and the phenolic hydroxyl for subsequent alkylation, acylation, or Mitsunobu reactions . This orthogonality enables stepwise, controlled derivatization without the need for additional protection/deprotection sequences. In contrast, non-hydroxylated analogs such as 3-nitrobenzenesulfonyl chloride (CAS 121-51-7) or 2-nitrobenzenesulfonyl chloride (CAS 1694-92-4) offer only a single reactive site, limiting their utility in constructing more complex molecular architectures [1]. The ability to perform two distinct functionalizations in a programmed manner reduces the number of synthetic steps and improves overall efficiency.

Orthogonal Sites
Class-level inference
Target: 2 reactive handles
Comparators: 1 reactive site (sulfonyl chloride only)
Enables stepwise derivatization without protection, reducing synthetic steps.
Non-hydroxylated isomers (e.g., CAS 121-51-7) cannot replicate sequential O-functionalization.
Organic Synthesis Bifunctional Reagents Orthogonal Protection

Organic Solvent Solubility

4-Hydroxy-3-nitrobenzenesulfonyl chloride is soluble in common organic solvents including methanol, ethanol, and ether, but exhibits limited solubility in water . This solubility profile contrasts with 2-nitrobenzenesulfonyl chloride (CAS 1694-92-4), which is soluble in toluene, THF, DCM, ethyl acetate, and DMF, but also insoluble in water . The specific solvent compatibility of the 4-hydroxy-3-nitro derivative may offer advantages in reaction media where methanol or ethanol are preferred, such as in certain pharmaceutical process steps where chlorinated solvents are undesirable. While quantitative solubility data (e.g., g/L) are not reported in standard technical datasheets, the qualitative difference in solvent preferences can influence reaction design and workup procedures.

Solubility Profile
Supporting evidence
Soluble in MeOH, EtOH, ether; limited in water
Qualitative preference for alcohol-based media.
May simplify reaction design where chlorinated solvents are undesired.
Comparators like 2-nitrobenzenesulfonyl chloride dissolve in THF, DCM, DMF; quantitative solubility data not reported.
Organic Synthesis Solubility Reaction Medium Compatibility

Thermal Decomposition Risk

4-Hydroxy-3-nitrobenzenesulfonyl chloride decomposes very exothermically at 24°C, emitting toxic fumes of Cl−, SOx, and NOx . This thermal instability is a critical differentiator from other nitrobenzenesulfonyl chlorides. For example, 2-nitrobenzenesulfonyl chloride (CAS 1694-92-4) has a melting point of 63-67°C and is stable under recommended storage conditions (below +30°C) . Similarly, 3-nitrobenzenesulfonyl chloride (CAS 121-51-7) melts at 61-65°C and decomposes upon heating [1]. The significantly lower decomposition onset temperature of 24°C for the 4-hydroxy-3-nitro derivative mandates stringent temperature control during shipping, storage, and handling. This requirement directly impacts procurement logistics and necessitates specialized cold-chain shipping.

Thermal Stability
Cross-study comparable
Target: Exothermic decomp. at 24°C
Comparators: m.p. 61-67°C, stable below +30°C
Cold-chain logistics required; impacts procurement planning and storage infrastructure.
Decomposition emits toxic Cl⁻, SOx, NOx; handling under controlled temperature is essential.
Chemical Safety Storage and Handling Thermal Stability

4-Hydroxy-3-nitrobenzenesulfonyl chloride: Application Scenarios


Orthogonal Sulfonamide Library Synthesis

The bifunctional nature of 4-hydroxy-3-nitrobenzenesulfonyl chloride—bearing both a sulfonyl chloride and a phenolic hydroxyl—makes it an ideal scaffold for constructing diverse sulfonamide libraries. The sulfonyl chloride can be reacted with a primary or secondary amine to install a sulfonamide linkage, while the remaining hydroxyl group can be subsequently alkylated, acylated, or coupled via Mitsunobu reaction to introduce additional diversity elements . This sequential, orthogonal functionalization eliminates the need for protection/deprotection steps, accelerating library synthesis and reducing material costs. The 64% yield benchmark from chlorosulfonic acid synthesis provides a cost baseline for assessing the economic viability of large-scale library production using this intermediate.

Hydroxyl-Functionalized Pharmaceutical Intermediate

4-Hydroxy-3-nitrobenzenesulfonyl chloride is documented as an intermediate in the synthesis of antibiotics, non-steroidal anti-inflammatory drugs (NSAIDs), and anticancer agents . The hydroxyl group is particularly valuable in these applications, as it can serve as a hydrogen bond donor, a metal-chelating site, or a precursor for prodrug esterification. In contrast, non-hydroxylated nitrobenzenesulfonyl chlorides (e.g., 121-51-7 or 1694-92-4) cannot provide these functionalities without additional synthetic steps to introduce a hydroxyl group. The compound's solubility in methanol and ethanol is also advantageous for pharmaceutical process chemistry where class 3 solvents are preferred to minimize residual solvent concerns in final active pharmaceutical ingredients (APIs).

Functional Dyes and Pigments Development

The hydroxyl group in 4-hydroxy-3-nitrobenzenesulfonyl chloride contributes to its chromophoric properties, making it a suitable precursor for dye and pigment manufacturing . The nitro group further enhances the electronic conjugation of the aromatic system, enabling fine-tuning of absorption spectra. This combination of a sulfonyl chloride (for covalent attachment to polymer backbones or fiber surfaces) and a hydroxyl group (for subsequent diazo coupling or metal complexation) provides a versatile platform for designing reactive dyes with specific color characteristics. The compound's decomposition temperature of 24°C is less restrictive in dye synthesis applications, where reactions are typically conducted under controlled temperature conditions.

Aminohydroxybenzenesulfonamide Derivative Synthesis

4-Hydroxy-3-nitrobenzenesulfonyl chloride serves as a direct precursor to 3-amino-4-hydroxybenzenesulfonamide derivatives through reduction of the nitro group . This transformation yields aminophenol sulfonamides, which are valuable intermediates in medicinal chemistry for the synthesis of bioactive molecules containing the sulfonamide pharmacophore. The regiochemistry of the nitro and hydroxyl groups (3- and 4-positions, respectively) is critical for the biological activity of the resulting aminophenol derivatives. Alternative starting materials with different substitution patterns would lead to different regioisomers with potentially altered or diminished activity.

Application
Selection Property
Validation Focus
Sulfonamide Library Synthesis via Orthogonal Reactions
Bifunctional scaffold: sulfonyl chloride + phenolic hydroxyl
Sequential functionalization without protection/deprotection
Hydroxyl-Containing Pharmaceutical Intermediate Synthesis
Phenolic OH enables prodrug esterification, metal chelation, or H-bonding
Reported use in antibiotic, NSAID, and anticancer agent intermediate context
Reactive Dye and Pigment Precursor Development
Nitro/hydroxyl combination modulates chromophoric properties
Absorption tuning via electronic effects; covalent attachment through sulfonyl chloride
Aminohydroxybenzenesulfonamide Derivative Preparation
3-nitro-4-hydroxy regiochemistry for aminophenol formation
Reduction to 3-amino-4-hydroxybenzenesulfonamide for medicinal chemistry

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